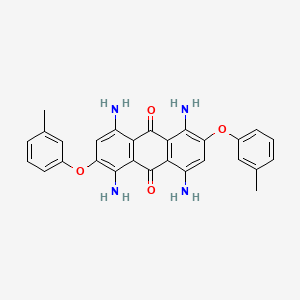

1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione

Description

1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione is a substituted anthraquinone derivative characterized by four amino groups and two 3-methylphenoxy substituents on the anthracene-9,10-dione core. This compound’s structure enables diverse electronic transitions and redox activity, making it a candidate for applications in dyes, sensors, and materials science .

Properties

CAS No. |

83424-42-4 |

|---|---|

Molecular Formula |

C28H24N4O4 |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C28H24N4O4/c1-13-5-3-7-15(9-13)35-19-11-17(29)21-23(25(19)31)27(33)22-18(30)12-20(26(32)24(22)28(21)34)36-16-8-4-6-14(2)10-16/h3-12H,29-32H2,1-2H3 |

InChI Key |

PDNAIMDNCPXJGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)C)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as vanadium pentoxide (V2O5), and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH) .

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .

Scientific Research Applications

1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the anthracene core can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Electronic and Optical Properties

- Electron-Donating Groups: The target’s 3-methylphenoxy groups enhance electron density in the anthracene core, red-shifting absorption spectra compared to unsubstituted anthraquinones. Similar derivatives (e.g., HAD) exhibit UV-Vis maxima at 502 nm .

- Electron-Withdrawing Groups: Bromophenoxy or chlorophenoxy substituents (e.g., CAS 83424-40-2) reduce electron density, altering redox potentials and sensor interactions .

- Mitoxantrone: With hydroxyl and ethylamino groups, it shows strong DNA intercalation due to planar structure and charge interactions, contrasting with the target’s phenoxy-based hydrophobicity .

Solubility and Hydrophobicity

- Alkyl Chain Length: Ethylphenoxy (C30H28N4O4) and pentylphenoxy (C24H32N4O4) analogs exhibit increased hydrophobicity compared to the methyl derivative, impacting solubility in polar solvents .

- Hydroxyethylamino Derivatives: HAD and BHAD (hydroxyethylamino substituents) demonstrate improved water compatibility, enabling use in aqueous polyurethane formulations .

Thermal and Chemical Stability

- Polymer-Integrated Derivatives: HAD-based polyurethanes show low thermal migration (<2%), suggesting the target’s amino and phenoxy groups may confer similar stability in materials .

- Bromophenoxy Analogs: Require storage away from heat and moisture due to bromine’s reactivity, unlike the more stable methylphenoxy derivative .

Tabulated Comparison of Key Compounds

Biological Activity

1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its structure features multiple amino groups and phenoxy substituents, which may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.

Chemical Structure

The compound can be represented as follows:

where:

- C : Carbon

- H : Hydrogen

- N : Nitrogen

- O : Oxygen

Anticancer Activity

Recent studies have indicated that anthraquinone derivatives exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Compounds similar to 1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione have been shown to induce cell cycle arrest at the G2/M phase. This is critical for preventing the proliferation of cancer cells.

- Apoptosis Induction : The compound may trigger apoptotic pathways by activating caspases and modulating Bcl-2 family proteins. This leads to increased apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |

| B | HeLa (Cervical Cancer) | 15 | G2/M phase arrest |

| C | A549 (Lung Cancer) | 12 | Bcl-2 modulation |

Antimicrobial Activity

The antimicrobial properties of anthraquinones have been widely documented. The compound has shown effectiveness against various bacterial strains and fungi.

- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of microbial cell membranes and interference with nucleic acid synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Structure-Activity Relationship (SAR)

The biological activity of 1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione can be influenced by its structural components:

- Amino Groups : The presence of amino groups enhances solubility and may facilitate interactions with biological targets.

- Phenoxy Substituents : These groups can affect the compound's lipophilicity and influence its ability to penetrate cell membranes.

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, treatment with 1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione resulted in a significant reduction in cell viability. Flow cytometry analysis indicated that approximately 60% of the cells underwent apoptosis after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

A series of tests against common pathogens revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results suggest that it could serve as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.